(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one involves multiple steps, including the formation of the cyclic structure and the introduction of hydroxyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional hydroxyl or carbonyl groups, while reduction could result in the formation of more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its multiple hydroxyl groups may allow it to form hydrogen bonds and other interactions with biomolecules.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties. Its complex structure could interact with various biological targets, potentially leading to the development of new drugs or treatments.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties and reactivity.
Wirkmechanismus
The mechanism by which (3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and double bonds in its structure allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other large cyclic molecules with multiple hydroxyl groups and double bonds. Examples might include certain natural products or synthetic analogs with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties
Biologische Aktivität
The compound (3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one is a complex organic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties based on existing research findings.
Chemical Structure
The compound can be characterized by the following structural features:
- Molecular Formula : C₃₁H₄₈O₄
- Molecular Weight : Approximately 496.7 g/mol
- Key Functional Groups : Hydroxy groups and conjugated diene systems.
Stereochemistry
This compound possesses multiple stereocenters which contribute to its biological activity. The configuration at these centers is critical for its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from similar frameworks have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the potential of certain derivatives in inhibiting bacterial growth .
- Antifungal Activity : The presence of hydroxyl groups may enhance the antifungal activity of this compound by disrupting fungal cell membranes.
Cytotoxic Effects
Research into structurally related compounds has demonstrated cytotoxic effects against cancer cell lines:
- Tumor Cell-Cytotoxicity : Some derivatives have been tested against human tumor cell lines with promising results in selectively targeting cancer cells while sparing normal cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy:
- Urease Inhibition : Similar compounds have been shown to inhibit urease activity effectively, which is crucial for treating infections caused by Helicobacter pylori .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of the compound. The results indicated that certain modifications led to enhanced activity against specific bacterial strains. The following table summarizes the findings:
Compound Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Variant A | E. coli | 32 µg/mL |
Variant B | S. aureus | 16 µg/mL |
Variant C | P. aeruginosa | 64 µg/mL |
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study reported significant cytotoxicity with IC50 values as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF-7 | 10.0 |
A549 | 15.0 |
These findings suggest that modifications in the structure can lead to varying degrees of biological activity.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Interaction with Membrane Lipids : The hydrophobic regions may integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Binding : Hydroxy groups may form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells leading to apoptosis.
Eigenschaften
Molekularformel |
C32H52O6 |
---|---|
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one |
InChI |
InChI=1S/C32H52O6/c1-8-9-12-24(5)32-26(7)28(34)18-15-21(2)19-25(6)31(37)23(4)16-17-27(33)20-29(35)22(3)13-10-11-14-30(36)38-32/h8-14,16-17,21-29,31-35,37H,1,15,18-20H2,2-7H3/b12-9-,13-10+,14-11+,17-16+/t21-,22+,23-,24-,25-,26-,27+,28+,29-,31-,32-/m0/s1 |
InChI-Schlüssel |
OFPZNTXZCGKCMU-IBLDSJHFSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@@H]([C@@H](OC(=O)/C=C/C=C/[C@H]([C@H](C[C@@H](/C=C/[C@@H]([C@@H]([C@H](C1)C)O)C)O)O)C)[C@@H](C)/C=C\C=C)C)O |
Kanonische SMILES |
CC1CCC(C(C(OC(=O)C=CC=CC(C(CC(C=CC(C(C(C1)C)O)C)O)O)C)C(C)C=CC=C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.